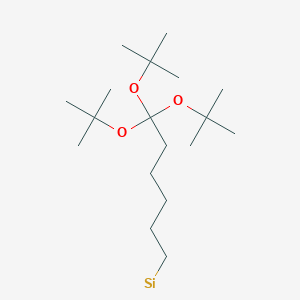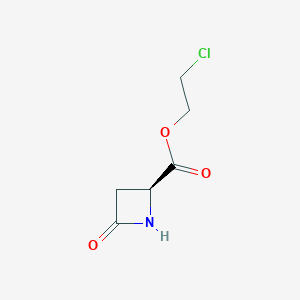
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate typically involves the reaction of 2-chloroethanol with an azetidinone derivative. One common method involves the use of thionyl chloride to convert 2-chloroethanol into 2-chloroethyl chloride, which then reacts with the azetidinone derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation or reduction reactions, leading to various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted azetidinones with various functional groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the azetidinone ring.
Wissenschaftliche Forschungsanwendungen
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial or anticancer properties
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer drugs, where the compound can induce cell death by damaging the DNA of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroethyl ethyl sulfide: An organosulfur compound with similar chemical properties but different applications.
Mechlorethamine: A nitrogen mustard used in chemotherapy with a similar mechanism of action involving DNA alkylation.
Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia and lymphomas.
Uniqueness
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
CAS-Nummer |
920979-99-3 |
|---|---|
Molekularformel |
C6H8ClNO3 |
Molekulargewicht |
177.58 g/mol |
IUPAC-Name |
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c7-1-2-11-6(10)4-3-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
KSVHGLFTRAAGOX-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@H](NC1=O)C(=O)OCCCl |
Kanonische SMILES |
C1C(NC1=O)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14196662.png)
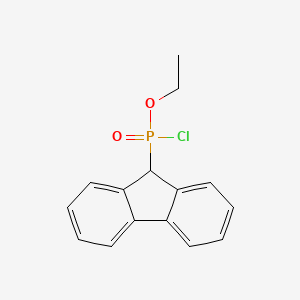
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
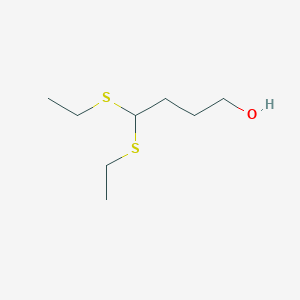
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)

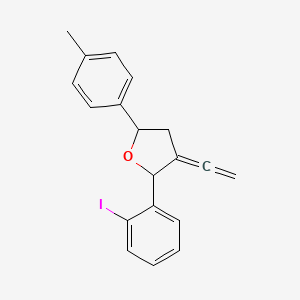
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
